4-Piperidinoaniline

Description

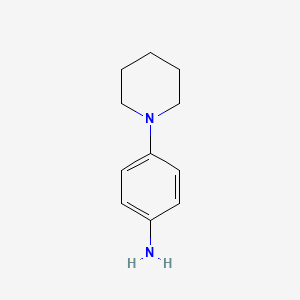

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOSOIXYPHKEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328722 | |

| Record name | 4-Piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2359-60-6 | |

| Record name | 4-Piperidinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Piperidinoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Piperidinoaniline

In the landscape of modern medicinal chemistry and materials science, this compound (also known as 1-(4-aminophenyl)piperidine) stands out as a pivotal structural motif.[1][2] Its unique architecture, which marries a reactive aniline moiety with a saturated piperidine ring, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules, most notably active pharmaceutical ingredients (APIs).[1] The primary amino group offers a versatile handle for a multitude of chemical transformations, including amide bond formation, diazotization, and various coupling reactions, while the piperidine scaffold is a common feature in many CNS-active drugs and other therapeutics.[1][3]

This guide provides an in-depth exploration of a robust and widely adopted synthetic route to this compound: the chemical reduction of its nitro-aromatic precursor, 1-(4-nitrophenyl)piperidine. Moving beyond a mere recitation of procedural steps, we will dissect the underlying chemical principles, evaluate alternative methodologies, and present a field-proven protocol designed for reproducibility and scalability.

The Core Transformation: Reduction of the Aromatic Nitro Group

The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis.[4][5] The challenge, particularly in the context of drug development, lies in achieving this reduction with high chemoselectivity, ensuring that other potentially sensitive functional groups within the molecule remain untouched.

Several methodologies exist for this purpose, each with a distinct operational profile.[4][6] The choice of method is dictated by factors such as substrate compatibility, desired scale, available equipment, and safety considerations.

Comparative Analysis of Reduction Methodologies

| Method | Reagents & Conditions | Expertise & Experience Insights (Pros) | Trustworthiness & Causality (Cons) |

| Catalytic Hydrogenation | H₂, Pd/C (or Raney Ni, PtO₂) catalyst; typically in an alcohol or ester solvent at RT-50°C.[6][7] | Method of Choice: Generally provides very clean reactions with high yields and water as the only byproduct.[8] The process is highly efficient and scalable. Filtration is usually sufficient to remove the catalyst.[6] | Requires specialized equipment (hydrogenator, balloon).[6] Pd/C can be pyrophoric. May reduce other functional groups (e.g., alkenes, alkynes, benzyl groups) if present.[7] |

| Metal/Acid Reduction (Fe) | Iron (Fe) powder in the presence of an acid (e.g., HCl, AcOH) or a salt (NH₄Cl).[4][6][7] | Robust & Cost-Effective: A classic method that is inexpensive and tolerant of many functional groups that are sensitive to catalytic hydrogenation.[7] | Workup Intensive: Requires filtration of fine iron salts, which can be cumbersome.[6] The reaction is often heterogeneous and may require vigorous stirring and elevated temperatures. Stoichiometric amounts of metal are required, generating significant waste.[8] |

| Metal/Acid Reduction (SnCl₂) | Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, often with added HCl.[4][7] | Mild & Chemoselective: Known for its mild conditions and good functional group tolerance.[7][9] | Problematic Workup: Quenching the reaction with base generates tin hydroxides/oxides, which can form intractable emulsions or precipitates, making product isolation difficult.[9][10] Tin compounds have environmental and toxicity concerns.[9] |

| Transfer Hydrogenation | H₂ source (e.g., hydrazine, formic acid, ammonium formate) with a catalyst (e.g., Pd/C).[11] | Operationally Simple: Avoids the need for pressurized hydrogen gas, making it more accessible for labs without hydrogenation equipment.[11] | The choice of hydrogen donor and reaction conditions is critical. Can sometimes be slower than direct hydrogenation. |

For the synthesis of this compound from 1-(4-nitrophenyl)piperidine, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the superior and most frequently cited method due to its high efficiency, clean reaction profile, and the absence of other reducible functional groups on the substrate.[12]

Workflow for the Synthesis of this compound

The overall synthetic process is a straightforward, two-stage procedure involving the initial synthesis of the nitro-aromatic precursor followed by the core reduction step.

Caption: Overall workflow from precursors to purified this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established literature procedures and is designed for high-yield synthesis at a laboratory scale.[12]

Safety First:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13][14]

-

Ventilation: Conduct all operations in a well-ventilated fume hood.[13][15]

-

Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably under an inert atmosphere (e.g., Nitrogen or Argon) when possible.

-

Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources nearby. Use appropriate pressure-rated equipment.[15]

Reagents and Materials

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Rationale/Notes |

| 1-(4-Nitrophenyl)piperidine | 206.25 g/mol | 10.31 g | 50.0 | The substrate for the reduction. |

| 10% Palladium on Carbon (Pd/C) | N/A | ~1.0 g | N/A | The catalyst. Typically used at 5-10% by weight relative to the substrate. The "wet" form (usually ~50% water) is safer to handle. |

| Ethyl Acetate (EtOAc) | 88.11 g/mol | 250 mL | N/A | A common, effective solvent for this reaction.[12] |

| Hydrogen (H₂) Gas | 2.02 g/mol | > 3.7 L | > 150 | The reducing agent. A 3-fold molar excess is used to ensure the reaction goes to completion. Can be supplied via a balloon or a pressurized cylinder. |

| Celite® (Diatomaceous Earth) | N/A | As needed | N/A | A filtration aid to completely remove the fine Pd/C catalyst.[6] |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 500 mL round-bottom flask or hydrogenation vessel, add 1-(4-nitrophenyl)piperidine (10.31 g, 50.0 mmol).[12]

-

Add ethyl acetate (250 mL) and stir until the starting material is fully dissolved.

-

Carefully add the 10% Pd/C catalyst (~1.0 g) to the solution. Causality Note: Adding the catalyst to the solution rather than the dry solid minimizes the risk of ignition.

-

-

Hydrogenation:

-

Seal the reaction vessel.

-

Purge the vessel by evacuating the air and backfilling with an inert gas (e.g., Nitrogen) three times.

-

Replace the inert atmosphere with hydrogen gas. If using a balloon, ensure it is adequately filled. If using a pressurized system, set the pressure to the desired level (e.g., 50 psi).[6]

-

Stir the reaction mixture vigorously at room temperature. Expertise Note: Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), which directly impacts the reaction rate.[6]

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.[6] A typical TLC system would be 1:1 Hexanes:Ethyl Acetate. The product, being more polar, will have a lower Rf value than the starting material.

-

The reaction is typically complete within 3-5 hours at room temperature.[12]

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.[6]

-

Prepare a small pad of Celite® in a Büchner or fritted glass funnel.

-

Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[6][12] Trustworthiness Note: This step is critical. Any residual palladium can interfere with subsequent reactions and represents a product impurity.

-

Wash the filter cake thoroughly with additional ethyl acetate (2 x 25 mL) to ensure all the product is recovered.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue is often of high purity.

-

If further purification is required, the residue can be purified by silica gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., Hexanes/Ethyl Acetate) is typically effective.[12]

-

The final product, this compound, should be obtained as an off-white to pale yellow solid. The yield is typically quantitative or near-quantitative.[12]

-

Product Characterization: A Self-Validating System

Confirming the structure and purity of the final product is paramount. A combination of spectroscopic techniques provides a robust, self-validating confirmation of a successful synthesis.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the 6.6-7.0 ppm range), the N-H protons of the aniline (a broad singlet, ~3.5 ppm), and the piperidine ring protons (multiplets in the 1.5-3.1 ppm range).[12] |

| ¹³C NMR | Aromatic carbon signals (115-150 ppm), and aliphatic carbon signals for the piperidine ring (typically 24-55 ppm).[12] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region) and C-N stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₆N₂, MW = 176.26 g/mol ). |

Conclusion and Outlook

The reduction of 1-(4-nitrophenyl)piperidine via catalytic hydrogenation stands as a highly reliable and efficient method for producing this compound. Its high yield, clean reaction profile, and operational simplicity make it the preferred choice for both academic research and industrial drug development campaigns. By understanding the causality behind each step—from the choice of catalyst to the critical nature of the workup—scientists can confidently execute this synthesis, generating high-quality material for the advancement of their research endeavors.

References

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. University of Calgary. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

-

PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. [Link]

- Method for preparing 4-(piperidine-3-yl)aniline.

-

Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. LinkedIn. [Link]

-

Piperidine Synthesis. Defense Technical Information Center. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. [Link]

-

Selected examples for the synthesis of piperidines through the catalytic reduction of pyridines. ResearchGate. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

What are the best reagents to reduce aromatic nitro to amine? ResearchGate. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]

-

Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

-

Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. ResearchGate. [Link]

-

Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. [Link]

-

The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. The Royal Society of Chemistry. [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. [Link]

-

Synthesis of substituted aziridine from (1S, 2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. reddit.com [reddit.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Piperidinoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-Piperidinoaniline (CAS No. 2359-60-6). As a key building block in organic synthesis and a significant scaffold in medicinal chemistry, a thorough understanding of its properties is paramount for its effective application. This document delves into the structural, physical, and spectral characteristics of this compound, offering both established data and field-proven insights. Detailed experimental protocols for the determination of key properties are provided, underpinned by the principles of scientific integrity and self-validation. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, facilitating the informed use of this versatile compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound, also known as N-(4-aminophenyl)piperidine, is an organic compound that merges an aniline moiety with a piperidine ring. This unique structural combination imparts a range of desirable physicochemical properties, rendering it a valuable intermediate in diverse synthetic applications.[1] In the pharmaceutical industry, it serves as a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs), where its amine-containing scaffold can be strategically modified to develop novel drug candidates or enhance existing ones.[1][2] Its utility also extends to the development of specialty chemicals, including materials for electronics and advanced polymers.[1]

The reactivity and biological activity of molecules derived from this compound are intrinsically linked to its fundamental physicochemical characteristics. Properties such as solubility, lipophilicity, and basicity (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a granular understanding of these parameters is not merely academic but a practical necessity for rational drug design and process development.

This guide provides an in-depth analysis of these properties, supported by experimental data, spectroscopic analysis, and detailed methodologies to empower researchers in their synthetic and developmental endeavors.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, followed by a detailed discussion of each parameter.

| Property | Value | Source(s) |

| CAS Number | 2359-60-6 | [3] |

| Molecular Formula | C₁₁H₁₆N₂ | [3] |

| Molecular Weight | 176.26 g/mol | [3] |

| Appearance | Colorless to light yellow crystalline solid | [4] |

| Melting Point | 26-29 °C (lit.) | [4] |

| Boiling Point | 140-142 °C at 1 mmHg | [4] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index (n20/D) | 1.5937 (lit.) | [4] |

| Vapor Pressure | 6.32E-05 mmHg at 25°C | [4] |

| pKa (Predicted) | 7.79 ± 0.10 | [4] |

| Solubility | Soluble in most organic solvents (e.g., acetone, methanol, ethanol); low solubility in water. | [4] |

Structural and Molecular Profile

This compound possesses a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[3] Its structure is characterized by a piperidine ring attached to the nitrogen atom of an aniline molecule at the para position. This arrangement results in a molecule with both aliphatic and aromatic amine functionalities, which dictates its chemical behavior.

Physical State and Thermal Properties

At room temperature, this compound typically presents as a colorless to light yellow crystalline solid.[4] It has a documented melting point range of 26-29 °C and a boiling point of 140-142 °C at a reduced pressure of 1 mmHg.[4] These thermal properties are crucial for determining appropriate storage conditions and for purification techniques such as distillation.

Solubility Profile

The solubility of a compound is a critical factor in its application, from reaction solvent selection to formulation in drug delivery. This compound exhibits good solubility in a range of common organic solvents, including acetone, methanol, and ethanol.[4] Conversely, its solubility in water is low.[4] This differential solubility is a direct consequence of its molecular structure, which combines a nonpolar aromatic ring and a moderately polar piperidine ring with a polar amino group.

The "like dissolves like" principle is a useful guide here; the molecule's overall moderate polarity allows for favorable interactions with organic solvents, while the energetic cost of disrupting the strong hydrogen-bonding network of water for a molecule of this size and polarity limits its aqueous solubility.

Basicity and pKa

The presence of two nitrogen atoms, one in the aniline moiety and one in the piperidine ring, confers basic properties to this compound. The solution of this compound is weakly alkaline, with a pH of approximately 8-9.[4] The predicted pKa of the conjugate acid of this compound is approximately 7.79.[4]

The basicity of arylamines is generally lower than that of alkylamines due to the delocalization of the nitrogen lone pair into the aromatic π-system, which reduces its availability for protonation.[5] However, the piperidine nitrogen in this compound is a secondary amine and is expected to be more basic than the aniline nitrogen. The predicted pKa reflects the overall basicity of the molecule, which will be dominated by the more basic piperidine nitrogen. Understanding the pKa is vital for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section details the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

A predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the aromatic ring and the piperidine ring.

-

Aromatic Protons: The protons on the aniline ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons ortho to the amino group will be upfield relative to the protons meta to the amino group due to the electron-donating effect of the nitrogen.

-

Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be the most deshielded. The remaining protons on the piperidine ring (β- and γ-protons) will appear further upfield.

-

Amine Proton: The proton of the primary amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Aromatic Carbons: The spectrum will show distinct signals for the carbons of the aniline ring. The carbon attached to the piperidine nitrogen will be significantly deshielded.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: The primary amine of the aniline moiety will exhibit two sharp to medium bands in the region of 3400-3300 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring will be observed below 3000 cm⁻¹.

-

N-H Bending: The N-H bending vibration of the primary amine is expected in the range of 1650-1580 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aromatic amine will likely appear as a strong band between 1335-1250 cm⁻¹, while the aliphatic C-N stretch of the piperidine will be in the 1250-1020 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of an aniline derivative. Aniline itself typically exhibits two main absorption bands: a strong band around 230-240 nm (π→π* transition) and a weaker band around 280-290 nm (n→π* transition). The substitution of the piperidine group on the aniline ring may cause a slight shift in the position and intensity of these bands. The solvent used for analysis can also influence the absorption maxima.

Experimental Protocols for Property Determination

The following section provides detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound.

Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a standard and reliable technique for determining the solubility of a compound in water.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Filter the sample through a 0.22 µm syringe filter to remove any suspended solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is calculated from the measured concentration of the saturated solution.

Causality and Validation: The use of excess solid and a prolonged equilibration time are crucial to ensure that the solution is truly saturated. Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration. The use of a validated HPLC method for quantification provides accuracy and precision.

Figure 1: Workflow for Aqueous Solubility Determination.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of this compound using potentiometric titration, a robust method for measuring acid dissociation constants.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system. Given its low water solubility, a co-solvent system (e.g., a water-methanol mixture) may be necessary.

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, known increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the amine has been protonated. At this point, pH = pKa.

Causality and Validation: The use of a calibrated pH meter is fundamental for accurate results. Titrating with a standardized strong acid ensures a precise reaction stoichiometry. The titration curve provides a visual representation of the protonation process, and the inflection point helps to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be reliably calculated.

Figure 2: Workflow for pKa Determination by Titration.

Synthesis and Reactivity

This compound is typically synthesized via the reduction of 1-(4-nitrophenyl)piperidine. The nitro precursor can be prepared by the nucleophilic aromatic substitution of 4-fluoronitrobenzene with piperidine.[6]

The reactivity of this compound is governed by its two amine functionalities. The primary aromatic amine can undergo diazotization followed by various coupling reactions, making it a precursor for azo dyes. It can also participate in acylation, alkylation, and other reactions typical of anilines. The secondary amine within the piperidine ring is also nucleophilic and can be further functionalized.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. Its presence in a molecule can influence its pharmacological activity, often by providing a key interaction point with a biological target. The piperidine ring can adopt various conformations, allowing for conformational flexibility that can be advantageous for binding to protein targets. Furthermore, the basic nature of the piperidine nitrogen allows for the formation of salts, which can improve the solubility and bioavailability of a drug substance.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and eye irritation.[4][7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a rich set of physicochemical properties that underpin its utility in organic synthesis and drug development. This guide has provided a comprehensive overview of its structural, physical, and spectral characteristics, along with detailed protocols for their experimental determination. By understanding these fundamental properties, researchers can more effectively harness the potential of this compound in their scientific pursuits.

References

-

This compound - ChemBK. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. [Link]

-

4-(Piperidin-4-yl)aniline | CAS 113310-52-4 | AMERICAN ELEMENTS ®. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

-

How To Determine Pka from Titration Curve - Oreate AI Blog. [Link]

-

How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem - NIH. [Link]

-

24.4: Basicity of Arylamines - Chemistry LibreTexts. [Link]

Sources

- 1. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Piperidinoaniline (CAS 2359-60-6)

Introduction

In the landscape of modern synthetic and medicinal chemistry, 4-Piperidinoaniline (also known as 4-(Piperidin-1-yl)aniline) stands out as a critical chemical intermediate. Its unique bifunctional structure, which marries a reactive aniline moiety with a saturated piperidine heterocycle, makes it a highly versatile building block.[1][2] This guide offers a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, applications, and crucial safety protocols, providing the field-proven insights necessary for its effective and safe utilization. The piperidine ring is a cornerstone in drug design, appearing in numerous pharmaceutical classes, while the aniline group serves as a key handle for constructing more complex molecular architectures.[3][4]

Chemical Identity and Physicochemical Properties

This compound is an organic compound that typically presents as a white to off-white or tan crystalline powder or a low-melting solid.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical data sources. Understanding these properties is the first step in designing experiments, from selecting appropriate solvents to establishing reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 2359-60-6 | [2][5][6] |

| Molecular Formula | C₁₁H₁₆N₂ | [2][5] |

| Molecular Weight | 176.26 g/mol | [5][6] |

| Appearance | White to off-white/tan crystalline powder or solid | [1][2] |

| Melting Point | 26-29 °C | [7] |

| Boiling Point | 140-142 °C @ 1 torr | [7] |

| Density | ~1.074 g/cm³ (Predicted) | [7] |

| Refractive Index (n20/D) | ~1.5937 | [7] |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. | [2] |

| SMILES | C1CCN(CC1)c1ccc(cc1)N | [2] |

| InChI | InChI=1S/C11H16N2/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9,12H2 | [2] |

Molecular Structure

The structure of this compound is foundational to its reactivity and utility.

Caption: General two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [5] Step 1: Synthesis of 1-(4-Nitrophenyl)piperidine (Nucleophilic Aromatic Substitution)

-

Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. 4-Fluoronitrobenzene is an excellent substrate because the nitro group is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack, and fluoride is a good leaving group. Dimethyl sulfoxide (DMSO) is the preferred solvent as its polar aprotic nature stabilizes the charged Meisenheimer complex intermediate, accelerating the reaction. Potassium carbonate serves as a mild base to neutralize the HF formed in situ.

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoronitrobenzene (1.0 eq) in DMSO. b. Add potassium carbonate (1.5 eq) and piperidine (2.0 eq) to the solution. c. Heat the reaction mixture to 90 °C and stir for 8-10 hours, monitoring progress with Thin Layer Chromatography (TLC). d. After completion, cool the mixture to room temperature and add water to precipitate the product. e. Extract the aqueous mixture twice with ethyl acetate. f. Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₃. g. Evaporate the solvent under reduced pressure to yield 1-(4-nitrophenyl)piperidine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method. Ethyl acetate is a suitable solvent for this reaction.

-

Procedure: a. Dissolve the 1-(4-nitrophenyl)piperidine intermediate (1.0 eq) from Step 1 in ethyl acetate. b. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution. c. Secure the flask to a hydrogenation apparatus or use a balloon filled with hydrogen gas. d. Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours. e. Monitor the reaction by TLC until the starting material is fully consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should be handled while wet. g. Concentrate the filtrate under reduced pressure. h. Purify the resulting residue by silica gel column chromatography to obtain pure this compound. [5]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a full public dataset is not always available, the expected spectral features can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions. [8] * Aromatic Region (δ 6.5-7.0 ppm): The protons on the aniline ring will appear in this region. Due to the electron-donating nature of the piperidine group through the nitrogen lone pair, these protons are shielded relative to benzene. They will likely appear as a characteristic AA'BB' system (two sets of doublets), typical for a 1,4-disubstituted benzene ring.

-

Aliphatic Region (δ 1.5-3.2 ppm): The protons of the piperidine ring will be found here. The four protons alpha to the nitrogen (C2 and C6) will be the most deshielded (~δ 3.0-3.2 ppm). The four protons beta to the nitrogen (C3 and C5) will appear further upfield (~δ 1.7 ppm), and the two gamma protons (C4) will be the most shielded (~δ 1.5 ppm).

-

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum was reported in a synthesis procedure, providing valuable confirmation. [5]The key resonances include:

-

Aromatic Carbons: Signals between δ 115-150 ppm. The carbon attached to the piperidine nitrogen (C1') will be the most deshielded in the aromatic region, while the carbon bearing the amino group (C4') will be highly shielded.

-

Aliphatic Carbons: Resonances for the piperidine ring carbons will appear in the upfield region, typically between δ 24-50 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. [8][9] * N-H Stretching: A characteristic pair of sharp to medium bands around 3350-3450 cm⁻¹ confirms the presence of the primary aniline amine (-NH₂).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be observed just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.

-

C-N Stretching: Aliphatic C-N stretching from the piperidine-aryl bond will be found in the 1250-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 176 , corresponding to the molecular weight of the compound. [5] * Fragmentation: Common fragmentation patterns would involve the loss of fragments from the piperidine ring.

-

Applications in Research and Drug Development

This compound's value lies in its role as a versatile scaffold in the synthesis of more complex molecules with potential biological activity. [2]

Caption: Core applications of this compound in science and industry.

-

Pharmaceutical Synthesis: This is the primary application area. The piperidine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility, metabolic stability, and the ability to form key interactions with biological targets. [4][10][11]The aniline group provides a reactive site for various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build the final active pharmaceutical ingredient (API). [1]For example, it is a key intermediate in the synthesis of certain kinase inhibitors and other targeted therapies. [8]

-

Specialty Chemicals and Materials Science: The primary amine of the aniline group can be used in the development of advanced polymers and specialty dyes. [1]

-

Chemical Research and Derivatization: In analytical chemistry, this compound has been explored as a derivatization agent. Its high proton affinity makes it an effective tag for improving the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS), enhancing detection limits by orders of magnitude. [12][13]

Safety, Handling, and Storage

As with all primary aromatic amines, this compound must be handled with appropriate caution. [14][15]Aromatic amines as a class are known for their potential toxicity, and exposure should be minimized. [16]

Hazard Identification

-

GHS Classification: Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3). [8]It is also classified as harmful if swallowed, in contact with skin, or if inhaled. [8]* Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Protocol for Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [17]2. Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.

-

Eye Protection: Use chemical safety goggles or a face shield to protect against dust or splashes.

-

Lab Coat: A standard lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: If handling large quantities or if there is a risk of generating dust outside of a fume hood, use a NIOSH-approved respirator with an organic vapor/particulate filter.

-

-

Hygiene Practices: Avoid breathing dust. [18]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [7][17]* Spill Management:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a non-combustible absorbent material and collect it for disposal.

-

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Chemical waste must be handled by a licensed disposal company.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [17]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [17]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound (CAS 2359-60-6) is a compound of significant strategic importance in the fields of pharmaceutical development and chemical synthesis. Its value is derived from its hybrid structure, offering the pharmacological benefits of the piperidine scaffold and the synthetic versatility of the aniline functional group. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is paramount for any scientist or researcher aiming to leverage its potential for innovation. Adherence to rigorous safety standards ensures that its utility can be explored while minimizing risks to personnel and the environment.

References

-

Quantum Pioneer. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 12, 2026, from [Link]

-

Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 12, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 12, 2026, from [Link]

-

SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved January 12, 2026, from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 12, 2026, from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved January 12, 2026, from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 12, 2026, from [Link]

-

mzCloud. (2018). 4 ANPP. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 4-(1-Piperidinyl)aniline - Optional[FTIR] - Spectrum. Retrieved January 12, 2026, from [Link]

-

MOLBASE. (n.d.). 4-piperidin-1-ylaniline|2359-60-6. Retrieved January 12, 2026, from [Link]

- Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.

-

Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions. Retrieved January 12, 2026, from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved January 12, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. Retrieved January 12, 2026, from [Link]

-

PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved January 12, 2026, from [Link]

-

Wiley Online Library. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved January 12, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved January 12, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4-piperidin-1-ylaniline|2359-60-6 - MOLBASE Encyclopedia [m.molbase.com]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. diplomatacomercial.com [diplomatacomercial.com]

- 18. skcltd.com [skcltd.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Piperidinoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Piperidinoaniline: A Versatile Synthetic Intermediate

This compound, also known as 1-(4-aminophenyl)piperidine, is an organic compound with the chemical formula C₁₁H₁₆N₂.[1][2] It presents as a white to off-white crystalline powder with a faint amine odor and is sparingly soluble in water but soluble in many organic solvents.[1][3] Its structure uniquely combines a saturated heterocyclic piperidine ring with an aromatic aniline ring, making it a valuable intermediate in a variety of chemical transformations.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules in organic and medicinal chemistry.[4] The presence of a primary aromatic amine and a tertiary aliphatic amine provides two reactive centers for a diverse range of chemical modifications. This versatility has led to its use in the development of pharmaceuticals and other specialty chemicals.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2359-60-6 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| Molecular Weight | 176.26 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 26-29 °C (lit.) | [3] |

| Refractive Index | n20/D 1.5937 (lit.) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1][3] |

Molecular Structure and Inferred Conformation

The overall three-dimensional shape of this compound is dictated by two key conformational features: the puckering of the piperidine ring and the rotation around the C(aniline)-N(piperidine) bond.

Piperidine Ring Conformation: The Predominance of the Chair Form

The piperidine ring, a six-membered saturated heterocycle, is known to adopt several conformations, including the stable, low-energy chair form and higher-energy conformers such as the boat and twist-boat . For most substituted piperidines, the chair conformation is overwhelmingly favored due to its minimization of torsional and steric strain.

In the absence of specific crystallographic data for this compound, we can infer its piperidine ring conformation from studies on analogous 4-substituted piperidines. Research has shown that the conformational free energies of many 4-substituted piperidines are nearly identical to those of the corresponding cyclohexanes, strongly suggesting a preference for the chair conformation.[5]

Rotational Barrier and Conformational Isomerism around the C-N Bond

The bond connecting the aniline ring to the piperidine nitrogen atom is a critical conformational pivot. Rotation around this C-N bond can lead to different spatial arrangements of the two ring systems. The planarity of the aniline ring and the sp³ hybridization of the piperidine nitrogen influence the rotational barrier.

While specific studies on the rotational barrier of this compound are not available, research on related N-arylpiperidines and other hindered C-N bonds provides valuable insights. The barrier to rotation is influenced by steric hindrance between the ortho-hydrogens of the aniline ring and the equatorial hydrogens at the 2 and 6 positions of the piperidine ring. Electronic effects, such as the delocalization of the nitrogen lone pair into the aromatic π-system, also play a role.

It is plausible that at room temperature, rotation around the C-N bond is relatively fast on the NMR timescale, leading to averaged signals. Variable temperature NMR studies would be necessary to probe the energetics of this rotation and potentially "freeze out" distinct conformers.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure and inferring the conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the connectivity and chemical environment of the atoms in this compound. Due to the limited availability of public experimental NMR data for this compound itself, a comparative analysis with structurally similar compounds is informative.[6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline H (ortho to NH₂) | ~6.6-6.8 | - |

| Aniline H (meta to NH₂) | ~6.8-7.0 | - |

| Piperidine H (α to N) | ~3.0-3.2 | ~50-52 |

| Piperidine H (β to N) | ~1.6-1.8 | ~26-28 |

| Piperidine H (γ to N) | ~1.5-1.7 | ~24-26 |

| Aniline C (ipso-N) | - | ~145-147 |

| Aniline C (ortho to N) | - | ~118-120 |

| Aniline C (meta to N) | - | ~115-117 |

| Aniline C (para to N) | - | ~140-142 |

Note: These are estimated values based on data from analogous compounds and general chemical shift trends. Actual experimental values may vary.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for determining the through-space proximity of protons, which can provide direct evidence for the preferred conformation. For instance, NOE correlations between the aniline protons and the piperidine protons would help to define the average torsional angle around the C-N bond.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks would include N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-N stretching vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 176.

Experimental and Computational Methodologies for Definitive Conformational Analysis

To move beyond inference and definitively characterize the molecular structure and conformation of this compound, a combination of experimental and computational approaches is necessary.

Single-Crystal X-ray Diffraction

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and the relative orientation of the two rings in the solid state. Obtaining suitable single crystals of this compound would be the first and most critical step in this analysis.

Advanced NMR Spectroscopic Techniques

In solution, where the molecule is conformationally mobile, advanced NMR techniques are essential.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and bond rotation. At low temperatures, it may be possible to slow these processes sufficiently to observe distinct signals for different conformers.

-

NOESY/ROESY: These 2D NMR experiments measure through-space correlations between protons. The intensity of the cross-peaks is related to the distance between the protons, providing powerful constraints for determining the solution-state conformation.

Computational Chemistry

Computational modeling is a powerful tool for exploring the conformational landscape of molecules.

-

Molecular Mechanics (MM): MM methods can be used to rapidly scan the potential energy surface and identify low-energy conformers.

-

Density Functional Theory (DFT): DFT calculations can provide more accurate energies and geometries for the different conformers, as well as predict spectroscopic properties like NMR chemical shifts that can be compared with experimental data.[7][8][9]

Conclusion and Future Directions

This compound is a molecule of significant interest in synthetic chemistry. While its basic structural connectivity is well-established, a detailed understanding of its three-dimensional structure and conformational preferences is still an area ripe for investigation. Based on the analysis of related compounds, it is highly probable that the piperidine ring exists predominantly in a chair conformation. The dynamics of the rotation around the C(aniline)-N(piperidine) bond will dictate the overall shape and accessibility of the molecule's functional groups.

For drug development professionals and researchers, a definitive understanding of the conformational landscape of this compound is crucial. The preferred conformation will influence how the molecule interacts with biological targets and will guide the design of new derivatives with specific three-dimensional structures. Future work should focus on obtaining a single-crystal X-ray structure and performing detailed, multi-dimensional NMR studies in various solvents, complemented by high-level computational modeling. These studies will provide a more complete picture of the molecular structure and conformation of this versatile building block, enabling its more effective application in the design and synthesis of novel chemical entities.

References

-

4-(Piperidin-1-yl)aniline. PubChem. Available from: [Link]

-

Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available from: [Link]

-

This compound. ChemBK. Available from: [Link]

-

4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501. PubChem. Available from: [Link]

-

Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. PubMed. Available from: [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available from: [Link]

-

4-(Piperidin-1-yl)aniline hydrochloride. PubChem. Available from: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available from: [Link]

-

Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. Available from: [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. Available from: [Link]

-

Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans. Available from: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health. Available from: [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available from: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available from: [Link]

-

Conformational analysis: Part 42. A modelling and LIS/NMR investigation of the conformations of some aromatic SO compounds. ResearchGate. Available from: [Link]

-

Conformational analysis. Part 25. The evaluation of molecular geometries by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(Piperidin-1-yl)aniline | C11H16N2 | CID 413501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 2359-60-6: 4-(1-Piperidino)aniline | CymitQuimica [cymitquimica.com]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 4-Piperidinoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing unparalleled insight into molecular structure. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 4-piperidinoaniline, a key chemical intermediate in various synthetic applications, including pharmaceuticals.[1] Due to a scarcity of publicly available experimental spectra for this compound, this document provides a comprehensive, predictive interpretation based on data from close structural analogs, established spectroscopic principles of substituted anilines and piperidines, and advanced NMR methodologies. This guide is designed to serve as an authoritative reference for researchers in compound verification, structural elucidation, and purity assessment.

Introduction: The Structural Landscape of this compound

This compound features a piperidine ring bonded via its nitrogen atom to the C4 position of an aniline ring. This unique combination of a saturated heterocycle and an aromatic amine gives rise to a distinct and informative NMR profile. Understanding the interplay of electronic effects—the electron-donating nature of the amino group and the piperidine nitrogen, and the anisotropic effects of the benzene ring—is crucial for the accurate assignment of proton (¹H) and carbon (¹³C) signals.

The inherent structural characteristics of anilino-piperidines can often lead to signal overlap in ¹H NMR spectra.[2] The aromatic protons of the aniline ring typically appear in a narrow chemical shift range, while the piperidine ring protons can also have similar chemical environments, resulting in complex multiplets.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the piperidine ring. The chemical shifts (δ) are influenced by the electron-donating character of the nitrogen atoms, which generally results in upfield shifts for the aniline ring protons compared to unsubstituted benzene.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2', H-6' (Aromatic) | 6.8 - 7.0 | Doublet (d) | ~8-9 | Ortho to the piperidino group. |

| H-3', H-5' (Aromatic) | 6.6 - 6.8 | Doublet (d) | ~8-9 | Meta to the piperidino group and ortho to the amino group. |

| -NH₂ (Aniline) | 3.5 - 4.5 | Broad Singlet (br s) | - | Chemical shift is concentration and solvent dependent. |

| H-2, H-6 (Piperidine, α-CH₂) | 2.9 - 3.2 | Multiplet (m) | - | Adjacent to the aniline nitrogen. |

| H-3, H-5 (Piperidine, β-CH₂) | 1.6 - 1.8 | Multiplet (m) | - | |

| H-4 (Piperidine, γ-CH₂) | 1.5 - 1.7 | Multiplet (m) | - |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary based on solvent, concentration, and temperature.

Interpretation of Aromatic Signals

The aniline ring is expected to show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the strongly electron-donating piperidino group (H-2', H-6') are expected to be the most shielded and therefore appear at a lower chemical shift compared to the protons meta to it (H-3', H-5').

Interpretation of Piperidine Signals

The protons on the piperidine ring will exhibit complex multiplets due to spin-spin coupling. The α-protons (H-2, H-6) adjacent to the nitrogen attached to the aniline ring will be the most deshielded and appear furthest downfield among the piperidine signals. The β- (H-3, H-5) and γ- (H-4) protons will appear further upfield. Distinguishing between axial and equatorial protons on the piperidine ring often requires 2D NMR techniques.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1' (Aromatic) | 140 - 142 | Quaternary carbon attached to the amino group. |

| C-4' (Aromatic) | 145 - 148 | Quaternary carbon attached to the piperidino group. |

| C-2', C-6' (Aromatic) | 118 - 122 | Ortho to the piperidino group. |

| C-3', C-5' (Aromatic) | 115 - 118 | Meta to the piperidino group. |

| C-2, C-6 (Piperidine, α-C) | 50 - 55 | Adjacent to the aniline nitrogen. |

| C-3, C-5 (Piperidine, β-C) | 25 - 30 | |

| C-4 (Piperidine, γ-C) | 23 - 27 |

Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Considerations and Advanced Methodologies

Sample Preparation and Solvent Selection

A standard protocol for preparing an NMR sample of this compound is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently vortex or invert the tube to ensure a homogeneous solution.

The choice of deuterated solvent is critical as it can influence the chemical shifts of the analyte.[2] Common solvents for compounds like this compound include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[2][3][4] The residual proton signals of the solvent should be considered during spectral analysis.

Resolving Signal Overlap

In cases of significant signal overlap, several advanced NMR techniques can be employed:

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals by revealing through-bond correlations.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve overlapping signals by altering conformational equilibria or rates of chemical exchange.[2]

The following diagram illustrates a logical workflow for addressing unresolved NMR signals.

Caption: A logical workflow for resolving overlapping NMR signals.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1-(4-nitrophenyl)piperidine with a reducing agent.[5]

-

Nitrophenylpiperidine Synthesis: 4-Fluoronitrobenzene is reacted with piperidine in the presence of a base like potassium carbonate in a solvent such as DMSO at elevated temperatures.[5]

-

Reduction of the Nitro Group: The resulting 1-(4-nitrophenyl)piperidine is then reduced to the corresponding aniline. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

The following diagram outlines this synthetic pathway.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, researchers can effectively utilize this information for the identification and characterization of this important synthetic intermediate. For unambiguous structural confirmation, especially in complex matrices or for purity analysis, the use of two-dimensional NMR techniques is highly recommended.

References

- Benchchem. Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues: A Guide to 1H and 13C NMR Spectral Analysis.

- Benchchem. Technical Support Center: NMR Analysis of Anilino-piperidines.

- PubMed.

- Benchchem. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use.

- ResearchGate. NMR Spectra of Anilines | Request PDF.

- ChemicalBook. This compound synthesis.

- Supporting Information.

- ResearchGate.

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- Key Chemical Intermediate: Understanding 4-(1-Piperidino)

- Reddit. Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp.

- Proton NMR chemical shifts and coupling constants for brain metabolites.

- Common NMR Solvents - Reference D

- ChemicalBook. 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum.

- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- ResearchGate.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- Short Summary of 1H-NMR Interpret

- NMR Solvent D

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).

- ResearchGate. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz).

- Organometallics.

- YouTube. NMR Coupling Constants, Chemical Shift, and 13C NMR.

- ChemicalBook. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.

Sources

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Piperidinoaniline

Introduction: The Analytical Imperative for 4-Piperidinoaniline

This compound, also known as N-(4-aminophenyl)piperidine (CAS No. 2359-60-6), is a versatile chemical intermediate of significant interest in the pharmaceutical and chemical industries.[1][2] Its unique molecular architecture, which fuses an aromatic amine (aniline) with a saturated heterocyclic amine (piperidine), makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The biological activity and final product purity of these synthesized compounds are critically dependent on the structural integrity of precursors like this compound.

Therefore, robust and unambiguous analytical characterization is not merely a quality control step but a foundational requirement for its application in research and development. This guide provides an in-depth examination of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive structural elucidation and confirmation of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, field-proven insights, and a self-validating framework for analysis.

Molecular Structure and Physicochemical Properties

Before delving into spectral analysis, understanding the molecule's basic properties is essential.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [4] |

| Molecular Weight | 176.26 g/mol | [4] |

| Appearance | White to off-white/tan crystalline powder or solid | [1][5] |

| Melting Point | 26-29 °C (lit.) | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [1] |

The structure combines a primary aromatic amine group, which is a key reactive site, and a tertiary aliphatic amine integrated within the piperidine ring. This duality dictates its spectral characteristics.

Caption: Molecular structure of this compound (C₁₁H₁₆N₂).

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique ideal for the initial identification of functional groups within a molecule. For this compound, FT-IR provides a unique fingerprint based on the vibrational frequencies of its constituent bonds.

Theoretical Foundation: Expected Vibrational Modes

The FT-IR spectrum of this compound is a composite of the absorptions from its three key structural components: the primary aromatic amine, the para-disubstituted benzene ring, and the tertiary amine within the piperidine ring.

-

N-H Vibrations (Primary Aromatic Amine): Primary amines (R-NH₂) characteristically exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[6]

-

C-N Vibrations: The stretching of the C-N bond is a key indicator. For aromatic amines, this absorption is typically strong and appears in the 1335-1250 cm⁻¹ range.[6][8] The aliphatic C-N bonds within the piperidine ring are expected to absorb in the 1250-1020 cm⁻¹ region.[8]

-

Aromatic Ring Vibrations: The benzene ring will produce several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations at ~1600 cm⁻¹ and ~1500-1400 cm⁻¹.[9] A strong C-H out-of-plane ("oop") bending absorption in the 860-800 cm⁻¹ range is highly indicative of 1,4- (para) disubstitution.[10]

-

Aliphatic C-H Vibrations (Piperidine Ring): The CH₂ groups of the piperidine ring will give rise to strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region.[11] C-H bending (scissoring) vibrations are also expected around 1470-1450 cm⁻¹.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR